3-Aminopyrazine-2-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

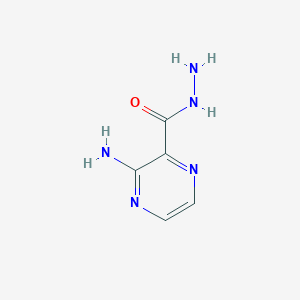

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-aminopyrazine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O/c6-4-3(5(11)10-7)8-1-2-9-4/h1-2H,7H2,(H2,6,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBRFKAXSNUXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361289 | |

| Record name | 3-aminopyrazine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6761-52-0 | |

| Record name | 3-aminopyrazine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Novel 3-Aminopyrazine-2-Carbohydrazide Derivatives

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

Pyrazine derivatives represent a cornerstone in heterocyclic chemistry, possessing a six-membered aromatic ring with two nitrogen atoms in opposing positions. This unique structural motif imparts a distinct electronic and physicochemical profile, making it a privileged scaffold in medicinal chemistry. Compounds incorporating the pyrazine ring have demonstrated a vast spectrum of biological activities, including antimycobacterial, anticancer, antifungal, and antibacterial properties.[1][2][3][4] Of particular interest are derivatives of 3-aminopyrazine-2-carbohydrazide. The 3-amino group and the 2-carbohydrazide moiety are critical pharmacophores that provide multiple points for hydrogen bonding and further chemical modification, enabling the generation of large, diverse chemical libraries for drug screening.

This guide provides an in-depth exploration of the synthetic pathways for creating novel this compound derivatives. We will delve into the causal logic behind key experimental choices, present detailed, self-validating protocols, and illustrate the strategic workflows essential for researchers and drug development professionals in this field.

Core Synthetic Strategy: A Two-Phase Approach

The synthesis of novel this compound derivatives is most effectively approached in two distinct phases:

-

Phase I: Synthesis of the Core Intermediate. The foundational step is the reliable and scalable synthesis of the central building block, this compound, from its corresponding carboxylic acid.

-

Phase II: Derivatization of the Core. The core intermediate is then subjected to a variety of chemical transformations to introduce novel functionalities and build a library of diverse compounds.

This modular strategy allows for the bulk preparation of the core intermediate, which can then be used in numerous parallel or sequential reactions to generate a wide array of final products.

Caption: High-level overview of the two-phase synthetic strategy.

Phase I: Synthesis of the this compound Core

The successful synthesis of the target derivatives hinges on the efficient preparation of the this compound intermediate. This is typically achieved via a two-step process starting from the commercially available 3-aminopyrazine-2-carboxylic acid.

Step 1: Esterification of 3-Aminopyrazine-2-Carboxylic Acid

The initial step involves converting the carboxylic acid to its corresponding methyl ester. This is a crucial activation step. The direct conversion of a carboxylic acid to a hydrazide often requires harsh conditions or coupling agents that can be expensive and may lead to side reactions with the amino group on the pyrazine ring. The ester, specifically methyl 3-aminopyrazine-2-carboxylate, is significantly more susceptible to nucleophilic attack by hydrazine in the subsequent step.

The most common and cost-effective method for this transformation is the Fischer esterification.[2]

Caption: Workflow for the Fischer esterification of the starting acid.

Protocol 1: Synthesis of Methyl 3-Aminopyrazine-2-carboxylate [2][5]

-

Cool a suspension of 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol (approx. 50 mL per 5 g of acid) to 0 °C in an ice-water bath.

-

Slowly add concentrated sulfuric acid (3.0-4.0 eq) dropwise while stirring, ensuring the temperature remains low.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 48 hours.

-

Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction solution under reduced pressure to remove excess methanol.

-

Carefully adjust the pH of the remaining solution to ~8 using a saturated sodium carbonate solution. This will cause the product to precipitate.

-

Collect the precipitate by filtration, wash thoroughly with cold water, and dry at 50 °C to yield the desired methyl ester as a solid.

Step 2: Hydrazinolysis of Methyl 3-Aminopyrazine-2-carboxylate

With the activated ester in hand, the carbohydrazide is formed through a nucleophilic acyl substitution reaction with hydrazine hydrate. Hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of the desired hydrazide.

Protocol 2: Synthesis of this compound [6]

-

Dissolve or suspend methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in a suitable alcohol, such as ethanol.

-

Add an excess of hydrazine hydrate (typically 3.0-5.0 eq) to the mixture.

-

Reflux the reaction mixture for 4-6 hours. The progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain this compound.

Phase II: Synthesis of Novel Derivatives from the Core Intermediate

The this compound core is a versatile platform for generating diverse molecular architectures. The terminal -NH₂ group of the hydrazide is the primary site for derivatization.

Strategy A: Synthesis of Schiff Bases (Hydrazones)

One of the most straightforward and effective derivatization methods is the condensation of the carbohydrazide with various aromatic or heteroaromatic aldehydes.[6][7] This reaction forms a Schiff base (or hydrazone), introducing significant structural diversity based on the chosen aldehyde. These derivatives have shown potent antimicrobial activity.[8]

Caption: General reaction scheme for the synthesis of Schiff base derivatives.

Protocol 3: General Procedure for Schiff Base Synthesis [6]

-

Dissolve this compound (1.0 eq) in ethanol.

-

Add the desired substituted aldehyde (1.0-1.1 eq) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for 2-5 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture. The product will often precipitate from the solution.

-

Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the purified Schiff base derivative.

Strategy B: Synthesis of Thiosemicarbazides and Subsequent Cyclization

Reacting the core hydrazide with isothiocyanates provides thiosemicarbazide derivatives.[9][10] These intermediates are valuable in their own right and can be further cyclized to form five-membered heterocyclic rings like 1,2,4-triazoles, which are common motifs in bioactive molecules.

Protocol 4: Synthesis of Thiosemicarbazide Derivatives [10]

-

To a solution of this compound (1.0 eq) in ethanol, add the appropriate isothiocyanate (1.0 eq).

-

Reflux the reaction mixture for 3-6 hours.

-

Cool the mixture to room temperature. The resulting thiosemicarbazide product often precipitates and can be collected by filtration.

-

Wash the solid with cold ethanol and dry.

These thiosemicarbazides can then be cyclized. For example, refluxing in the presence of a base like NaOH can lead to the formation of a 1,2,4-triazole-3-thiol ring system.

Data Presentation: Representative Derivatives

The following table summarizes the synthesis of several representative derivatives, showcasing the versatility of the core intermediate.

| Compound ID | Derivatization Strategy | R-Group (from Aldehyde) | Yield (%) | M.P. (°C) |

| DP-01 | Schiff Base | 4-Nitrobenzylidene | 72 | 238-239[8] |

| DP-02 | Schiff Base | 4-Hydroxybenzylidene | 85 | >250 |

| DP-03 | Schiff Base | 2-Chlorobenzylidene | 81 | 221-223 |

| DP-04 | Schiff Base | Furan-2-ylmethylene | 78 | 215-217 |

| TS-01 | Thiosemicarbazide | Phenyl (from Ph-NCS) | 90 | 198-200 |

| TS-02 | Thiosemicarbazide | Methyl (from Me-NCS) | 92 | 205-207 |

Note: Yields and melting points are representative values based on typical experimental outcomes.

Conclusion and Future Outlook

The synthetic framework detailed in this guide offers a robust and adaptable platform for the generation of novel this compound derivatives. The two-phase strategy, involving the initial synthesis of a core intermediate followed by diverse derivatization reactions, provides a powerful engine for discovery. By logically selecting different aldehydes, isothiocyanates, and other reagents, researchers can systematically explore the chemical space around the pyrazine scaffold. The resulting compound libraries are rich sources of potential new therapeutic agents, particularly in the fields of oncology and infectious diseases. The continued exploration of this chemical class promises to yield compounds with enhanced potency, selectivity, and improved pharmacological profiles.

References

- 1. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Methyl 3-amino-2-pyrazinecarboxylate | 16298-03-6 [chemicalbook.com]

- 6. jyoungpharm.org [jyoungpharm.org]

- 7. chemicaljournal.org [chemicaljournal.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Preliminary Biological Screening of 3-Aminopyrazine-2-Carbohydrazide Analogs

Abstract

This guide provides a comprehensive framework for the initial biological evaluation of novel 3-aminopyrazine-2-carbohydrazide analogs. Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] This document outlines a strategic, multi-tiered screening cascade designed to efficiently identify promising lead compounds. We will delve into the scientific rationale behind assay selection, provide detailed, field-tested protocols for key in vitro assays, and offer insights into data interpretation and hit validation. The methodologies described herein are grounded in established principles of drug discovery to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Screening Pyrazine Analogs

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of several clinically significant drugs. Its derivatives, particularly those incorporating a carbohydrazide moiety, have attracted considerable attention due to their diverse pharmacological potential.[3] The carbohydrazide group (-CONHNH₂) and its derivatives (hydrazones) are known to be crucial pharmacophores, capable of forming coordination complexes and participating in various biological interactions.[4]

The synthesis of this compound analogs often begins with pyrazinamide or pyrazine-2-carboxylic acid, which is esterified and then reacted with hydrazine hydrate to form the key carbohydrazide intermediate.[1][4] This intermediate is then typically condensed with various aldehydes or ketones to create a library of Schiff base derivatives, each with unique structural and electronic properties ripe for biological investigation.[1][3][4] The primary goal of a preliminary screen is to cast a wide net, efficiently assessing these new chemical entities (NCEs) for significant biological activity across several therapeutically relevant areas.

Designing the Screening Cascade: A Strategic Approach

A successful preliminary screen is not merely a collection of assays but a logical workflow designed to maximize information while conserving resources. The objective is to rapidly identify compounds with desired actions at sufficiently low concentrations.[5] Our proposed cascade begins with broad cytotoxicity testing, followed by targeted screens for antimicrobial and anti-inflammatory activity, which are common applications for this class of compounds.[1][3]

Figure 1: A strategic workflow for the preliminary biological screening of novel compounds.

Core Screening Protocols

The following protocols represent robust, validated methods for preliminary screening. It is critical that each assay includes appropriate controls to ensure data integrity.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[7][8] The amount of formazan produced is proportional to the number of living cells, providing a measure of cytotoxicity.[6][9]

Methodology:

-

Cell Seeding: Plate a non-cancerous, normal cell line (e.g., human dermal fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the test analogs in dimethyl sulfoxide (DMSO). Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 1 µM to 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the old medium with the compound-containing medium. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.[7]

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[10] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. This initial screen helps flag compounds with high general toxicity early on and is a prerequisite for evaluating anticancer potential against tumor cell lines.[2]

Protocol: In Vitro Antimicrobial Screening

Principle: The initial antimicrobial screen aims to identify compounds that inhibit the growth of representative Gram-positive and Gram-negative bacteria. The agar well diffusion method is a widely used, straightforward technique for this purpose.[11][12]

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate.[1]

-

Well Preparation: Aseptically punch holes (6-8 mm in diameter) into the agar surface using a sterile cork borer.[11]

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (typically at a concentration of 250 µg/mL in DMSO) into each well.[1]

-

Controls: Use a well with pure DMSO as a negative control and a well with a standard antibiotic (e.g., Ofloxacin or Ciprofloxacin) as a positive control.[1]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Data Interpretation: A significant zone of inhibition compared to the negative control indicates antimicrobial activity. Active compounds should then be subjected to broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).

| Compound ID | Structure (R-group) | S. aureus Zone (mm) | E. coli Zone (mm) | Standard (Ofloxacin) |

| PZ-H | -H | 0 | 0 | 25 mm |

| PZ-4-NO₂ | -4-Nitrophenyl | 18 | 12 | 22 mm |

| PZ-2-Cl | -2-Chlorophenyl | 15 | 9 | 22 mm |

| PZ-4-OCH₃ | -4-Methoxyphenyl | 11 | 0 | 25 mm |

| Table 1: Example data from an agar well diffusion antimicrobial screen. Data is illustrative. |

Protocol: In Vitro Anti-inflammatory Screening (COX/LOX Inhibition)

Principle: Many anti-inflammatory drugs function by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the arachidonic acid pathway that produces pro-inflammatory mediators like prostaglandins and leukotrienes.[13][14] Commercial kits provide a reliable and high-throughput method for preliminary screening.

Methodology:

-

Assay Preparation: Utilize a commercial COX-2 and 5-LOX inhibitor screening kit (e.g., from suppliers like Abcam or Cayman Chemical). These kits typically provide the enzyme, substrate, and a fluorescent or colorimetric probe.[15]

-

Reaction Setup: In a 96-well plate, add the reaction buffer, the respective enzyme (COX-2 or 5-LOX), and the test compound at a screening concentration (e.g., 10-50 µM).

-

Controls: Include a vehicle control (DMSO), a positive control inhibitor (e.g., Celecoxib for COX-2, Zileuton for 5-LOX), and a no-enzyme control.[13][16]

-

Initiation and Incubation: Initiate the reaction by adding the substrate (arachidonic acid). Incubate for the time specified in the kit protocol (typically 10-30 minutes) at room temperature.

-

Signal Detection: Stop the reaction and measure the output (fluorescence or absorbance) using a microplate reader at the specified wavelengths.[15]

Data Analysis: Calculate the percentage of enzyme inhibition for each compound relative to the vehicle control.

Figure 2: Inhibition points for test analogs in the arachidonic acid inflammatory pathway.

Hit Identification and Next Steps

A "hit" from a preliminary screen is a compound that shows consistent, reproducible activity at a reasonable concentration.

-

For Antimicrobial Hits: The next step is to perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth.

-

For Anti-inflammatory Hits: Active compounds should be tested across a range of concentrations to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

-

For Anticancer Potential: Compounds showing low toxicity against normal cells but high toxicity against a cancer cell line (screened using the same MTT protocol) are prioritized. The ratio of these toxicities (IC₅₀ normal cell / IC₅₀ cancer cell) gives the Selectivity Index (SI), a key metric for a promising anticancer lead.

Successful hits from this preliminary cascade become candidates for more advanced secondary screening, structure-activity relationship (SAR) studies, and mechanism-of-action investigations.

References

- 1. jyoungpharm.org [jyoungpharm.org]

- 2. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chemicaljournal.org [chemicaljournal.org]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. clyte.tech [clyte.tech]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. broadpharm.com [broadpharm.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. austinpublishinggroup.com [austinpublishinggroup.com]

- 13. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. athmicbiotech.com [athmicbiotech.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

investigating the mechanism of action of 3-aminopyrazine-2-carbohydrazide

An In-Depth Technical Guide to Investigating the Mechanism of Action of 3-Aminopyrazine-2-Carbohydrazide

Abstract

The pyrazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] this compound represents a key pharmacophore within this class, though its precise mechanism of action has not been definitively elucidated. This guide moves beyond a singular, unsubstantiated mechanism. Instead, we will dissect the chemical potential of this scaffold and, by examining the activities of its close structural analogs, propose several plausible and testable mechanisms of action. This document is structured to provide drug development professionals and researchers with both the theoretical framework and the practical experimental workflows required to systematically investigate and validate the biological targets and cellular effects of this promising molecule.

The Pyrazine Scaffold: A Privileged Structure in Drug Discovery

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms, is a versatile building block in the synthesis of therapeutic agents.[3] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and diuretic effects.[1][2] The unique electronic properties of the pyrazine ring, including its ability to participate in hydrogen bonding and π-stacking interactions, make it an effective pharmacophore for engaging with biological targets such as protein kinases.[4]

The subject of this guide, this compound, combines the key features of the pyrazine core with a hydrazide moiety. This functional group is significant as it can act as a hydrogen bond donor-acceptor and is a known metal chelator, a property with therapeutic implications.[5][6] While the mechanism of the parent compound is an open area of investigation, substantial research into its derivatives, particularly the closely related 3-aminopyrazine-2-carboxamides, provides a strong foundation for forming and testing specific mechanistic hypotheses.

Hypothesized Mechanisms of Action: An Evidence-Based Approach

Based on extensive studies of its analogs, we can postulate three primary mechanisms through which this compound may exert its biological effects: kinase inhibition, inhibition of essential mycobacterial enzymes, and metal ion chelation.

Mechanism A: Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

A compelling body of evidence points to the 3-aminopyrazine core as a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases.[7][8][9]

Causality: FGFRs are crucial drivers of cell proliferation, differentiation, and migration.[7] Genetic aberrations leading to the overactivation of FGFR signaling are implicated in a variety of cancers, making these kinases a prime target for therapeutic intervention.[7][10] The 3-aminopyrazine scaffold has been successfully utilized as a "scaffold hop" from the pyrimidine core of known FGFR inhibitors, designed to bind to the ATP-binding site of the kinase.[7][9] Molecular docking studies have shown that the 3-aminopyrazine core can form critical hydrogen bonds with residues in the hinge region of the FGFR2 kinase domain, effectively blocking its activity.[7]

Key Evidence:

-

A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives were synthesized and identified as pan-FGFR inhibitors.[7][8]

-

The lead compound, 18i , demonstrated potent inhibition of FGFR1–4 and blocked downstream signaling pathways, leading to significant antitumor activity in multiple cancer cell lines with FGFR abnormalities.[7]

Signaling Pathway Context:

Caption: FGFR signaling pathway and point of inhibition.

Mechanism B: Inhibition of Mycobacterial Prolyl-tRNA Synthetase (ProRS)

Derivatives of 3-aminopyrazine-2-carboxamide have shown significant promise as antimycobacterial agents, with evidence suggesting they may target essential enzymes required for the survival of Mycobacterium tuberculosis.[11][12][13]

Causality: Prolyl-tRNA Synthetase (ProRS) is an aminoacyl-tRNA synthetase, an enzyme class responsible for charging tRNAs with their corresponding amino acids—a critical step in protein synthesis. As this process is essential for bacterial viability and because there can be structural differences between bacterial and human synthetases, ProRS is an attractive target for developing new antibiotics. The 3-aminopyrazine scaffold can act as an adenosine mimic, competitively inhibiting the ATP-binding site of the enzyme.[11]

Key Evidence:

-

A series of 3-acylaminopyrazine-2-carboxamides were designed as adenosine-mimicking inhibitors of mycobacterial ProRS.[11]

-

Several 4'-substituted 3-(benzamido)pyrazine-2-carboxamides exhibited high activity against various mycobacterial strains, including multidrug-resistant M. tuberculosis, with MIC values as low as 1.95 µg/mL.[11]

-

The activity of these compounds against resistant strains suggests a mechanism of action distinct from commonly used antitubercular agents.[11]

Mechanism C: Metal Ion Chelation

The carbohydrazide moiety (-CO-NH-NH2) is a known bidentate chelating agent, capable of binding to transition metal ions like iron (Fe), copper (Cu), and zinc (Zn).[5][14]

Causality: Metal ions are essential cofactors for numerous enzymes involved in microbial pathogenesis and cancer cell proliferation. Iron, in particular, is a critical nutrient for bacterial survival and a key player in the generation of reactive oxygen species. By sequestering these essential metal ions, chelating agents can disrupt critical metabolic processes, leading to bacteriostatic/bactericidal or cytotoxic effects. The combination of the pyrazine ring and the hydrazide group in this compound could create a potent chelating scaffold.[6][15]

Key Evidence:

-

Hydrazone derivatives, which are structurally related to hydrazides, are frequently employed in inhibitors targeting iron-dependent dioxygenases.[6]

-

Metal complexes of pyrazine-2-carboxamide and pyrazine-2-carbohydrazone have been synthesized and shown to possess biological activity, highlighting the importance of metal interaction for this class of compounds.[5][14][16]

Experimental Workflows for Mechanism of Action Elucidation

To rigorously test these hypotheses, a systematic, multi-faceted experimental approach is required. The following protocols provide a validated framework for .

Workflow 1: Investigating Kinase Inhibition

This workflow is designed to determine if the compound acts as a kinase inhibitor and to validate its effect on the relevant signaling pathway in cells.

Caption: Experimental workflow for validating kinase inhibition.

Protocol 3.1.1: In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

-

Rationale: This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the phosphorylation reaction. Inhibition of the kinase results in a lower ADP signal.

-

Procedure:

-

Prepare a reaction mixture containing the target kinase (e.g., recombinant FGFR2), the appropriate substrate (e.g., a generic peptide substrate), and ATP in kinase reaction buffer.

-

Dispense the compound of interest (this compound) at various concentrations (e.g., 10-point serial dilution from 100 µM to 5 nM) into a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture to the wells. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-driven light-producing reaction. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 3.1.2: Western Blot for Downstream Signaling

-

Rationale: To confirm that the compound inhibits the target kinase within a cellular context, we can measure the phosphorylation status of its known downstream signaling proteins.

-

Procedure:

-

Culture a relevant cancer cell line (e.g., SNU-16, which has FGFR2 amplification) until 70-80% confluent.

-

Treat the cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x the IC50 value) for a set time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies against phosphorylated FGFR (p-FGFR), total FGFR, p-AKT, total AKT, p-MAPK, and total MAPK. Use a loading control like GAPDH or β-actin.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated to total protein indicates target engagement and pathway inhibition.

-

Workflow 2: Investigating Antimycobacterial Activity and Target Engagement

This workflow first establishes the compound's activity against whole mycobacterial cells and then confirms that it binds to its intended target within those cells.

Caption: Workflow for validating antimycobacterial target engagement.

Protocol 3.2.1: Minimum Inhibitory Concentration (MIC) Assay

-

Rationale: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Procedure:

-

In a 96-well microplate, prepare two-fold serial dilutions of the test compound in an appropriate mycobacterial growth medium (e.g., Middlebrook 7H9).

-

Inoculate each well with a standardized suspension of M. tuberculosis (e.g., H37Rv strain). Include a positive control (no compound) and a negative control (no bacteria).

-

Seal the plates and incubate under appropriate conditions (e.g., 37°C) for 7-14 days.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth). A resazurin-based colorimetric readout can also be used for a more quantitative assessment.

-

Protocol 3.2.2: Cellular Thermal Shift Assay (CETSA)

-

Rationale: CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation. This allows for the confirmation of target engagement in a native cellular environment.

-

Procedure:

-

Culture and harvest mycobacterial cells. Treat the intact cells with the test compound (at a concentration above the MIC) or a vehicle control for 1 hour.

-

Divide the cell suspensions into several aliquots. Heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C).

-

Lyse the cells by mechanical disruption (e.g., bead beating).

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.

-

Analyze the soluble fractions by SDS-PAGE followed by Western blotting using an antibody specific for the hypothesized target (e.g., ProRS).

-

A positive result is a shift in the melting curve to a higher temperature for the compound-treated samples compared to the vehicle control, indicating that the compound has bound to and stabilized the target protein.

-

Workflow 3: Assessing Metal Chelation Properties

This workflow uses a fluorescent displacement assay to determine if the compound can chelate iron.

Caption: Principle of the calcein-based iron chelation assay.

Protocol 3.3.1: Calcein-Based Iron Chelation Assay

-

Rationale: Calcein is a fluorescent dye whose fluorescence is quenched upon binding to iron. A compound with strong iron-chelating activity will displace iron from the calcein-Fe(III) complex, restoring calcein's fluorescence.

-

Procedure:

-

Prepare a solution of the calcein-Fe(III) complex in a suitable buffer (e.g., HEPES).

-

In a 96-well black plate, add the test compound across a range of concentrations. Include a positive control (e.g., EDTA) and a negative control (buffer only).

-

Add the calcein-Fe(III) complex to all wells to initiate the reaction.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 520 nm).

-

An increase in fluorescence intensity in the presence of the test compound indicates iron chelation. The data can be used to calculate an EC50 value for chelation activity.

-

Data Presentation and Interpretation

Organizing experimental data in a clear, standardized format is critical for interpretation and comparison.

Table 1: Example Data Summary for Kinase Inhibition

| Compound ID | Target Kinase | In Vitro IC50 (nM) | Cell Line | Cellular IC50 (µM) |

|---|---|---|---|---|

| Test Cmpd 1 | FGFR2 | 150 | SNU-16 | 2.5 |

| Reference | FGFR2 | 25 | SNU-16 | 0.8 |

Table 2: Example Data Summary for Antimycobacterial Activity

| Compound ID | M. tuberculosis H37Rv MIC (µg/mL) | M. smegmatis MIC (µg/mL) | Cytotoxicity (HepG2) IC50 (µM) |

|---|---|---|---|

| Test Cmpd 1 | 6.25 | 50 | >100 |

| Isoniazid | 0.1 | 5.0 | >200 |

Conclusion and Future Perspectives

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The evidence from its close analogs strongly suggests that its biological activity may be driven by mechanisms including the inhibition of protein kinases like FGFR, the disruption of essential bacterial enzymes such as Prolyl-tRNA Synthetase, or the chelation of vital metal ions.

The experimental workflows detailed in this guide provide a robust, logic-driven path for researchers to systematically investigate these possibilities. Successful validation of a primary mechanism of action through these in vitro and cell-based assays will be a critical step, paving the way for subsequent lead optimization, pharmacokinetic profiling, and eventual in vivo efficacy studies. The ultimate goal is to translate the chemical potential of this scaffold into a well-characterized drug candidate with a clear and validated mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. eurjchem.com [eurjchem.com]

- 6. Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A hit expansion of 3-benzamidopyrazine-2-carboxamide: Toward inhibitors of prolyl-tRNA synthetase with antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bendola.com [bendola.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of 3-Aminopyrazine-2-Carbohydrazide

Foreword: The Scientific Imperative

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable therapeutic agent is paved with rigorous scientific inquiry. The pyrazine ring, a core component of the frontline anti-tuberculosis drug pyrazinamide, continues to be a fertile ground for the development of novel antimicrobial and anticancer agents.[1][2] 3-Aminopyrazine-2-carbohydrazide, a key derivative, represents a significant evolution from its parent structures, incorporating a hydrazide moiety known to be a pharmacologically active functional group.[1] Understanding the fundamental physicochemical properties and solubility of this compound is not merely an academic exercise; it is the critical first step in unlocking its therapeutic potential. This guide provides an in-depth analysis, blending established data with field-proven methodologies, to equip researchers and drug development professionals with the foundational knowledge required for formulation, analytical development, and preclinical assessment.

Molecular Identity and Structural Elucidation

The precise identification of a compound is the bedrock of all subsequent investigation. This compound is systematically identified by its unique chemical structure and standard identifiers.

-

Chemical Name: this compound

-

CAS Number: 6761-52-0[3]

-

Molecular Formula: C₅H₇N₅O[3]

-

Molecular Weight: 153.14 g/mol [3]

The structure features a pyrazine ring substituted with an amino group at position 3 and a carbohydrazide group at position 2. This arrangement, particularly the ortho-positioning of the amino and carbohydrazide groups, allows for potential intramolecular hydrogen bonding, which can significantly influence its physical properties, molecular recognition by biological receptors, and solubility.[4]

Chemical Structure:

Caption: 2D structure of this compound.

Core Physicochemical Properties

A quantitative understanding of a compound's physical and chemical characteristics is essential for predicting its behavior in biological systems and during the formulation process. The following table summarizes the known and predicted properties of this compound and its immediate precursor, 3-aminopyrazine-2-carboxylic acid, for comparative context.

| Property | This compound | 3-Aminopyrazine-2-carboxylic Acid (Precursor) | Significance in Drug Development |

| Appearance | Beige Solid[3] | Yellow-greenish Crystalline Powder[5] | Impacts handling, formulation (e.g., powder flow), and initial purity assessment. |

| Melting Point (°C) | Data not available | 205-210 (dec.)[5][6] | Indicator of purity and lattice energy. Decomposition suggests thermal instability. |

| pKa | Not experimentally determined. Estimated basic pKa for hydrazide and amino groups. | 3.65 ± 0.10 (Predicted, for carboxyl group)[5] | Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| LogP | Not experimentally determined. Expected to be low. | -0.319 (Calculated)[7] | Measures lipophilicity. Crucial for predicting membrane permeability (ADME properties). |

| Solubility | Sparingly soluble in polar solvents like ethanol.[3] | Soluble in DMSO (sparingly) and Methanol (slightly).[5] | A critical barrier for oral bioavailability and parenteral formulation. Low solubility is a common development challenge. |

Expert Insight: The transition from a carboxylic acid to a carbohydrazide fundamentally alters the molecule's acid-base properties. The acidic carboxyl group (pKa ~3.65) is replaced by the basic hydrazide and amino functionalities. This shift means the molecule will be largely un-ionized and thus less soluble at acidic pH (e.g., in the stomach) but may exhibit improved solubility in neutral or slightly basic conditions. The presence of multiple hydrogen bond donors and acceptors (amino and hydrazide groups) suggests that while aqueous solubility may be limited by the rigid aromatic core, solubility in polar protic solvents should be achievable.

Solubility Profile: A Deeper Dive

Solubility is arguably the most critical physicochemical parameter for drug candidates. Poor solubility can lead to low bioavailability, variable dosing, and significant formulation challenges.

Qualitative Solubility

Based on synthesis protocols, this compound is prepared in ethanol at elevated temperatures (60 °C) and precipitates upon cooling, with the solid product being washed with cold ethanol.[3] This indicates that its solubility in ethanol is temperature-dependent and relatively low at room temperature. For its precursor, 3-aminopyrazine-2-carboxylic acid, solubility is noted as sparing in DMSO and slight in methanol.[5]

Influence of pH

The solubility of ionizable compounds is highly dependent on the pH of the medium.

-

Acidic pH (e.g., pH 1-3): The amino group on the pyrazine ring and the terminal amino group of the hydrazide moiety will be protonated. While this increases polarity, the overall solubility may not be high due to the nature of the counter-ion and the compound's crystal lattice energy.

-

Neutral pH (e.g., pH 7.4): The molecule will exist predominantly in its neutral, un-ionized form. This is typically the state of minimum aqueous solubility for a basic compound.

-

Basic pH: The molecule will remain in its neutral form.

The interplay between the different pKa values of the two amino groups will determine the exact solubility-pH profile.

Analytical and Experimental Protocols

Trustworthy data is built on robust and reproducible methodologies. The following section details validated protocols for the synthesis and characterization of this compound.

Protocol: Synthesis from Methyl Ester

This protocol is adapted from established literature procedures and provides a reliable method for laboratory-scale synthesis.[3]

Objective: To synthesize this compound via hydrazinolysis of its corresponding methyl ester.

Workflow Diagram: Synthesis and Purification

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Reaction Setup: Suspend methyl 3-aminopyrazine-2-carboxylate (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Reagent Addition: At room temperature, add hydrazine monohydrate (~8 equivalents) to the stirred suspension in a portion-wise manner.[3]

-

Reaction: Heat the resulting mixture to 60 °C and stir continuously for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

-

Purification: Collect the solid product by filtration. Wash the collected solid with two portions of cold ethanol to remove any unreacted starting material or impurities.

-

Drying: Dry the final product to a constant weight, yielding this compound as a beige solid.[3]

Protocol: Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in various aqueous and organic media.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., water, pH 7.4 phosphate buffer, DMSO, ethanol).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.45 µm syringe filter to remove any particulate matter.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Protocol: Purity and Characterization by HPLC

Objective: To assess the purity of the synthesized compound and establish a method for its quantification. The following method is a starting point based on reverse-phase HPLC methods for similar pyrazine structures.[7]

Workflow Diagram: Physicochemical Characterization

Caption: Integrated workflow for physicochemical characterization.

HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water for MS compatibility) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength determined by a UV scan (typically in the 254-320 nm range for such aromatic systems).

-

Injection Volume: 10 µL.

-

Temperature: 25 °C.

Trustworthiness Insight: The use of a buffer with formic acid makes this method Mass Spectrometry (MS) compatible, allowing for simultaneous purity assessment by UV and identity confirmation by MS ([M+H]⁺ m/z = 154).[3]

Spectroscopic Characterization

-

¹H NMR: The structure of the synthesized compound can be confirmed by ¹H NMR. Key expected signals include two doublets for the pyrazine ring protons, a broad singlet for the amino protons, and signals corresponding to the hydrazide NH and NH₂ protons.[3]

-

IR Spectroscopy: Infrared spectroscopy is used to identify key functional groups. Expected characteristic peaks include N-H stretching vibrations for the amino and hydrazide groups (around 3200-3400 cm⁻¹) and a strong C=O stretch for the amide carbonyl (around 1650-1680 cm⁻¹).[4]

-

Mass Spectrometry: Provides confirmation of the molecular weight. Electrospray ionization (ESI) in positive mode should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 154.[3]

Conclusion: A Foundation for Future Development

This compound is a molecule of significant interest, standing at the intersection of established antimicrobial scaffolds and versatile chemical functionality. This guide has synthesized the available data to present a clear picture of its physicochemical properties. While a complete experimental dataset is still emerging, we have established its core identity, outlined a reliable synthesis, and provided robust, field-tested protocols for its comprehensive characterization. The key challenges for its development will likely revolve around its limited solubility, a common hurdle for aromatic, planar molecules. The methodologies and insights presented here provide the necessary foundation for researchers to tackle these challenges, enabling rational formulation design, accurate bioanalytical assay development, and the continued exploration of this promising compound's therapeutic potential.

References

- 1. jyoungpharm.org [jyoungpharm.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound CAS#: 6761-52-0 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. 5424-01-1 CAS MSDS (3-Aminopyrazine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 3-Amino-2-pyrazinecarboxylic Acid | CAS#:5424-01-1 | Chemsrc [chemsrc.com]

- 7. 3-Aminopyrazine-2-carboxylic acid | SIELC Technologies [sielc.com]

comprehensive literature review on 3-aminopyrazine-2-carbohydrazide

An In-Depth Technical Guide to 3-Aminopyrazine-2-carbohydrazide: Synthesis, Derivatization, and Therapeutic Applications

Introduction: The Versatility of a Pyrazine Scaffold

This compound is a pivotal heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its rigid, nitrogen-rich pyrazine core, combined with the reactive amino and carbohydrazide functional groups, makes it an exceptionally versatile scaffold for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, and extensive applications as a precursor for novel therapeutic agents, offering field-proven insights for researchers, scientists, and drug development professionals. The inherent reactivity of its dual nucleophilic sites—the primary amine at position 3 and the terminal hydrazide nitrogen—allows for systematic structural modifications, enabling the exploration of vast chemical spaces and the fine-tuning of pharmacological activities.

Core Synthesis and Molecular Characterization

The synthesis of this compound is a well-established, high-yielding process, typically starting from the commercially available methyl 3-amino-2-pyrazinecarboxylate. The choice of this starting material is strategic; the ester group is an excellent electrophilic site for nucleophilic attack by hydrazine, a transformation that is generally more efficient than attempting to activate the corresponding carboxylic acid in situ.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 6761-52-0 | [1] |

| Molecular Formula | C₅H₇N₅O | [1][2] |

| Molecular Weight | 153.14 g/mol | [1] |

| Appearance | Beige to yellow solid | [1] |

| Storage | 2–8 °C under inert gas | [1] |

Protocol 1: Synthesis of this compound

This protocol details the standard laboratory synthesis via hydrazinolysis of the corresponding methyl ester.

Step-by-Step Methodology:

-

Suspension: Suspend methyl 3-amino-2-pyrazinecarboxylate (1 equivalent, e.g., 21.3 g) in ethanol (approx. 3 mL per gram of ester) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[1]

-

Hydrazine Addition: At room temperature, add hydrazine monohydrate (approx. 8 equivalents, e.g., 34 mL) to the stirred suspension in a dropwise or batchwise manner. The large excess of hydrazine ensures the reaction goes to completion and minimizes the formation of dimeric byproducts.

-

Reaction: Heat the resulting mixture to 60 °C and stir continuously for 2-8 hours.[1][3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Cool the reaction mixture to room temperature. The product typically precipitates out of the solution. Collect the solid product by filtration.

-

Purification: Wash the collected solid with cold ethanol (2 x 25 mL) to remove any unreacted starting material and residual hydrazine.[1]

-

Drying: Dry the product to a constant weight under vacuum. This procedure typically yields this compound as a beige solid with a high yield (approx. 97%).[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Characterization

The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum (in DMSO-d₆) shows characteristic signals for the two amine protons (NH₂), the two pyrazine ring protons, and the hydrazide NH and NH₂ protons.[1]

-

IR Spectroscopy: The IR spectrum displays distinct absorption bands corresponding to N-H stretching vibrations of the amino and hydrazide groups, as well as the C=O stretching of the carbonyl group.[4]

-

Mass Spectrometry: Mass spectrometry analysis confirms the molecular weight, typically showing the [M+H]⁺ ion at m/z = 154.[1]

A Hub for Chemical Derivatization

The true utility of this compound lies in its capacity to serve as a starting point for a multitude of derivatives. The carbohydrazide moiety is a particularly useful functional group, readily undergoing condensation reactions with electrophiles to form stable heterocyclic systems.

Key Derivatization Reactions:

-

Schiff Base Formation: The terminal -NH₂ of the hydrazide reacts with various aromatic or aliphatic aldehydes and ketones to form hydrazones (Schiff bases). These derivatives are important intermediates and often possess biological activity themselves.[3][5]

-

Cyclization Reactions: The carbohydrazide can be cyclized to form five-membered heterocycles.[6]

-

With carbon disulfide (CS₂), it forms 1,3,4-oxadiazoles .

-

Reaction with isothiocyanates yields thiosemicarbazides, which can be further cyclized to 1,3,4-thiadiazoles or 1,2,4-triazoles .[6]

-

-

N-Acylation/Amidation: The 3-amino group can undergo acylation, while the carbohydrazide can be further derivatized to form N-substituted carboxamides.[7] This allows for the introduction of diverse substituents to modulate properties like lipophilicity and target binding.

-

Metal Complexation: The nitrogen and oxygen atoms in the molecule act as excellent donor sites for coordinating with transition metal ions, forming stable metal complexes with potential therapeutic or material applications.[8][9][10][11]

Derivatization Pathways Diagram

Caption: Key derivatization pathways from this compound.

Therapeutic Applications and Structure-Activity Relationships

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, positioning this scaffold as a "privileged structure" in drug discovery.

Antimicrobial Agents

The structural similarity of the pyrazine ring to that in the first-line antituberculosis drug Pyrazinamide (PZA) has driven extensive research into its derivatives as antimicrobial agents.

-

Antitubercular Activity: A series of N-substituted 3-aminopyrazine-2-carboxamides showed promising activity against Mycobacterium tuberculosis H37Rv. The most active compound identified was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[4][12][13] Structure-activity relationship (SAR) studies revealed that for alkyl derivatives, antimicrobial activity increased with the length of the carbon side chain.[4][13] This is likely due to increased lipophilicity, which enhances cell wall penetration.

-

Mechanism of Action Insight: Some derivatives are designed as adenosine-mimicking inhibitors of prolyl-tRNA synthetase (ProRS), an essential enzyme for bacterial protein synthesis.[7] This represents a novel mechanism distinct from many existing antibiotics, making it a valuable strategy against drug-resistant strains.

-

Antibacterial and Antifungal Activity: Phenyl and alkyl derivatives have shown activity against various bacterial strains, while benzyl derivatives were generally inactive.[4][13] Antifungal activity was observed across all structural subtypes, particularly against Trichophyton interdigitale and Candida albicans.[4][13]

Table 1: Antimycobacterial Activity of Selected Derivatives

| Compound ID | R' Substituent on Carboxamide | M. tuberculosis H37Rv MIC (µg/mL) | M. tuberculosis H37Rv MIC (µM) | Reference |

| 17 | 2,4-dimethoxyphenyl | 12.5 | 46 | [4][14] |

| 20 | 4-(trifluoromethyl)phenyl | 62.5 | 222 | [14] |

| 12 | n-octyl | - | 62.5 (Antibacterial) | [15] |

| 10 | n-hexyl | - | 500 (Antibacterial) | [15] |

Anticancer Agents

The pyrazine scaffold is integral to the design of modern targeted cancer therapies, particularly kinase inhibitors.

-

FGFR Inhibitors: Fibroblast Growth Factor Receptors (FGFRs) are crucial oncogenic drivers in various cancers. By employing a scaffold hopping strategy from known pyrimidine-based inhibitors, researchers have developed novel 3-aminopyrazine-2-carboxamide derivatives as potent pan-FGFR inhibitors.[16][17]

-

Mechanism of Action: These compounds occupy the ATP-binding site of the FGFR kinase domain. The 3-aminopyrazine core forms critical hydrogen bonds with the hinge region of the enzyme, while an intramolecular hydrogen bond between the 3-amino group and the carboxamide carbonyl pre-organizes the molecule for optimal binding.[16] This blocks the downstream signaling pathways (like MAPK and AKT) that drive cell proliferation and survival.[16][17] One lead compound, 18i , exhibited potent antitumor activity in multiple cancer cell lines with FGFR abnormalities.[16][17]

FGFR Signaling Inhibition Diagram

Caption: Inhibition of the FGFR signaling pathway by pyrazine derivatives.

-

Anticancer Metal Complexes: Both the parent 3-aminopyrazine-2-carboxylic acid and its derivatives can form transition metal complexes (e.g., with Ruthenium, Rhodium, Palladium, Platinum) that display significant anticancer activity against cell lines like Ehrlich ascites tumour cells.[8]

Antiviral Agents

The pyrazine core is a fundamental component of important antiviral drugs. While this compound itself is not the final drug, it serves as a key synthon or structural analog in the development of potent antivirals. For instance, the structure is related to Favipiravir (T-705), a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase, which is used against influenza and has been investigated for other viral infections.[18] The synthetic routes to Favipiravir often start from a substituted 3-aminopyrazine-2-carboxylic acid, highlighting the importance of this core structure in antiviral drug design.[18]

Protocol 2: Representative Synthesis of an N-Substituted 3-Aminopyrazine-2-carboxamide

This protocol describes a general method for synthesizing N-phenyl or N-alkyl derivatives, which have shown significant biological activity.[4][15]

Step-by-Step Methodology:

-

Activation of Carboxylic Acid: In a microwave reaction tube, treat 3-aminopyrazine-2-carboxylic acid (1 equivalent) with 1,1'-carbonyldiimidazole (CDI, 1.3 equivalents) in anhydrous dimethyl sulfoxide (DMSO).[15]

-

Intermediate Formation: Allow the mixture to react for 5-10 minutes at room temperature. The evolution of CO₂ gas will cease, indicating the formation of the activated acyl-imidazole intermediate.

-

Amine Addition: Add the desired primary amine (e.g., aniline or an alkylamine, approx. 1.5 equivalents) to the reaction mixture.

-

Microwave Irradiation: Seal the tube and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.[15] Microwave heating significantly accelerates the amidation reaction compared to conventional heating.

-

Work-up and Purification: After cooling, pour the reaction mixture into water to precipitate the crude product. Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the final N-substituted carboxamide.

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is a cornerstone scaffold in modern medicinal chemistry. Its straightforward synthesis, predictable reactivity, and the proven therapeutic potential of its derivatives make it an invaluable tool for drug discovery. The research summarized in this guide demonstrates its successful application in developing potent antimicrobial and anticancer agents by enabling the precise modification of its structure to interact with specific biological targets.

Future research will likely focus on expanding the therapeutic applications of this scaffold to other disease areas, such as neurodegenerative and inflammatory disorders. The development of novel metal complexes for catalysis or medical imaging, and the exploration of its derivatives in materials science, also represent exciting and underexplored frontiers. For drug development professionals, the this compound core remains a highly promising and strategically important starting point for generating next-generation therapeutics.

References

- 1. This compound CAS#: 6761-52-0 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. chemicaljournal.org [chemicaljournal.org]

- 4. mdpi.com [mdpi.com]

- 5. jyoungpharm.org [jyoungpharm.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical conductivity studies | European Journal of Chemistry [eurjchem.com]

- 10. eurjchem.com [eurjchem.com]

- 11. Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 12. [PDF] Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity | Semantic Scholar [semanticscholar.org]

- 13. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Versatile Scaffold: A Technical Guide to the Historical Discovery and Development of 3-Aminopyrazine-2-carbohydrazide

This guide provides an in-depth exploration of the synthesis, development, and applications of 3-aminopyrazine-2-carbohydrazide, a key heterocyclic compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of pyrazine derivatives as scaffolds for novel therapeutic agents. This document moves beyond a simple recitation of facts to provide a causal narrative, explaining the scientific reasoning behind experimental choices and highlighting the self-validating nature of the described protocols.

Introduction: The Significance of the Pyrazine Core

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, the pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, has garnered significant attention in medicinal chemistry. The unique electronic properties of the pyrazine nucleus, coupled with the potential for diverse substitutions, make it a privileged scaffold in the design of novel therapeutic agents. The introduction of an amino group at the 3-position and a carbohydrazide moiety at the 2-position of the pyrazine ring gives rise to this compound, a molecule with a rich chemical landscape and a growing portfolio of biological activities. This guide will trace the journey of this compound from its chemical synthesis to its emergence as a valuable building block in drug discovery.

The Genesis of a Scaffold: Synthesis and Structural Elucidation

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The general synthetic strategy involves the formation of the pyrazine ring, followed by the elaboration of the functional groups at the 2 and 3 positions.

A Robust Synthetic Pathway

A common and effective route to this compound starts from 3-aminopyrazine-2-carboxylic acid. The carboxylic acid is first esterified, typically to its methyl or ethyl ester, to increase its reactivity. This ester then undergoes hydrazinolysis, where it is treated with hydrazine hydrate to yield the desired this compound. This transformation is a classic and reliable method for the preparation of hydrazides from esters.

A Technical Guide to the Rational Design and Synthesis of 3-Aminopyrazine-2-carbohydrazide Analogs

This guide provides an in-depth exploration of the rational design principles and synthetic methodologies for developing novel analogs based on the 3-aminopyrazine-2-carbohydrazide scaffold. Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes established protocols with the underlying scientific rationale to empower the creation of new chemical entities with therapeutic potential.

Introduction: The Significance of the Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have led to its incorporation into numerous clinically approved drugs.[2][3] Notable examples include the anti-tuberculosis agent Pyrazinamide, the diuretic Amiloride, and the kinase inhibitor Bortezomib.[2] The 3-aminopyrazine-2-carboxamide core, in particular, has been extensively investigated for a range of biological activities, including antimicrobial and anticancer properties.[4][5] This guide focuses on a closely related, yet functionally distinct scaffold: this compound. The introduction of a hydrazide moiety (-CONHNH₂) in place of a simple amide opens up a rich chemical space for derivatization, allowing for the synthesis of diverse heterocyclic systems and offering new opportunities for molecular interactions with biological targets.[3]

Rational Design Strategy: A Framework for Analog Development

The design of novel this compound analogs should be a hypothesis-driven process, leveraging structure-activity relationship (SAR) data from related compound series and considering the intended biological target. The overall workflow for this rational design process is outlined below.

Caption: Figure 1: Rational Design and Development Workflow.

Leveraging SAR from 3-Aminopyrazine-2-carboxamide Analogs

While specific biological data for this compound analogs is emerging, a wealth of information exists for the closely related N-substituted 3-aminopyrazine-2-carboxamides. These studies provide a valuable starting point for rational design. For instance, in the context of antimycobacterial activity, certain substitutions on the amide nitrogen have been shown to significantly impact potency.[4][6]

| Compound ID | Substituent (R) | M. tuberculosis H37Rv MIC (µg/mL) | M. tuberculosis H37Rv MIC (µM) | Reference |

| 17 | 2,4-dimethoxyphenyl | 12.5 | 46 | [6][7] |

| 20 | 4-(trifluoromethyl)phenyl | 62.5 | 222 | [7] |

| 9 | 4-chlorobenzyl | 125 | 476 | [7] |

| 8 | 4-methylbenzyl | > 250 | > 1000 | [7] |

| 16 | 4-methoxyphenyl | 250 | 975 | [7] |

| 10 | 4-fluorobenzyl | > 250 | > 1000 | [7] |

Table 1: In Vitro Antimycobacterial Activity of Selected 3-Aminopyrazine-2-carboxamide Derivatives. [6][7]

The data in Table 1 suggests that electronically diverse substituents on an aromatic ring can modulate antimycobacterial activity. The potent activity of the 2,4-dimethoxyphenyl analog (17 ) highlights the potential importance of hydrogen bond acceptors and specific steric bulk. This knowledge can be translated to the design of carbohydrazide derivatives, for example, by synthesizing hydrazones with similarly substituted aromatic aldehydes.

Key Derivatization Strategies for the Carbohydrazide Moiety

The carbohydrazide functional group is a versatile precursor for a variety of chemical transformations. The primary strategies for creating a diverse library of analogs include:

-

Hydrazone Formation: Condensation with a wide range of aldehydes and ketones introduces diverse lipophilic and electronically varied substituents.[8][9][10] This is a straightforward and high-yielding reaction that allows for rapid library generation.

-

Thiosemicarbazide Synthesis: Reaction with isothiocyanates yields thiosemicarbazide derivatives.[3][11] These compounds are known to possess a broad spectrum of biological activities and can serve as precursors for further cyclization reactions.

-

Heterocyclic Ring Formation: The carbohydrazide moiety is a key building block for synthesizing five-membered heterocycles such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.[3][11][12] These ring systems can act as bioisosteres for amide bonds, improve pharmacokinetic properties, and introduce new vectors for interaction with biological targets.

Synthetic Methodologies

The synthesis of this compound analogs can be approached in a systematic, multi-step process, beginning with the synthesis of the core pyrazine ring and culminating in the desired derivatized products.

Caption: Figure 2: General Synthetic Scheme for this compound Analogs.

Synthesis of the Core Intermediate: this compound

The synthesis of the core carbohydrazide begins with the commercially available 3-aminopyrazine-2-carboxylic acid.

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid

The carboxylic acid is first converted to its methyl ester to increase the reactivity of the carbonyl group for the subsequent hydrazinolysis.

-

Protocol:

-

Suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol (approx. 10-15 mL per gram of acid).[6]

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (approx. 0.2 eq) dropwise while stirring.[6]

-

Remove the ice bath and stir the reaction mixture at room temperature for 48 hours.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

The resulting precipitate, methyl 3-aminopyrazine-2-carboxylate, is collected by filtration, washed with cold water, and dried under vacuum.[6]

-

-

Causality: The acidic catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The ester is a necessary intermediate because direct reaction of the carboxylic acid with hydrazine can be sluggish and may require harsh conditions or coupling agents.

Step 2: Hydrazinolysis of Methyl 3-aminopyrazine-2-carboxylate

The methyl ester is then converted to the desired carbohydrazide by reaction with hydrazine hydrate.

-

Protocol:

-

Dissolve methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (100%) (approx. 3.0 eq).[10]

-

Reflux the reaction mixture for 8 hours.[10]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

-

The precipitated product, this compound, is collected by filtration, washed with cold ethanol, and dried.

-

-

Causality: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of the stable carbohydrazide.

Synthesis of Hydrazone Derivatives

The condensation of the carbohydrazide with aldehydes or ketones is a robust method for generating a diverse library of analogs.

-

Protocol:

-

Dissolve this compound (1.0 eq) in absolute ethanol.[10]

-

Add the desired substituted aldehyde or ketone (1.0 eq).[8]

-

Add a few drops of glacial acetic acid as a catalyst.[13]

-

Reflux the reaction mixture for 4-6 hours.[10]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The precipitated product is typically collected by filtration, washed with cold ethanol, and recrystallized if necessary.[13]

-

-

Causality: The acidic catalyst protonates the carbonyl oxygen of the aldehyde/ketone, enhancing its electrophilicity. The terminal nitrogen of the hydrazide then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of the stable C=N double bond of the hydrazone.

Synthesis of Thiosemicarbazide and Subsequent Cyclization to 1,2,4-Triazoles

-

Protocol for Thiosemicarbazide Synthesis:

-

Dissolve this compound (1.0 eq) in an appropriate solvent like ethanol.

-

Reflux the mixture for several hours until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture, and the resulting thiosemicarbazide derivative often precipitates and can be collected by filtration.

-

-

Protocol for 1,2,4-Triazole-3-thiol Synthesis:

-

Reflux the synthesized thiosemicarbazide derivative in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).[12]

-

The cyclization reaction typically proceeds for 2-4 hours.

-

After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of ~5-6.

-

The precipitated 1,2,4-triazole-3-thiol derivative is collected by filtration, washed with water, and dried.[12]

-

-

Causality: The nucleophilic terminal nitrogen of the carbohydrazide attacks the electrophilic carbon of the isothiocyanate to form the thiosemicarbazide. In the subsequent cyclization, the basic conditions promote intramolecular nucleophilic attack of one of the nitrogen atoms onto the thiocarbonyl carbon, followed by dehydration to form the stable triazole ring.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes outlined in this guide are robust and allow for the creation of a wide array of derivatives through straightforward chemical transformations. By integrating rational design principles, including insights from related chemical series, researchers can efficiently explore the chemical space around this core structure. Future work should focus on the comprehensive biological evaluation of these novel analogs to establish clear structure-activity relationships and identify lead compounds for further preclinical development. The versatility of the carbohydrazide moiety ensures that this scaffold will remain a fertile ground for discovery in medicinal chemistry.

References

- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]